Ethyl 2-(2-bromo-6-formylphenoxy)acetate
CAS No.: 1187385-79-0
Cat. No.: VC0111317
Molecular Formula: C11H11BrO4
Molecular Weight: 287.109
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187385-79-0 |
|---|---|
| Molecular Formula | C11H11BrO4 |
| Molecular Weight | 287.109 |
| IUPAC Name | ethyl 2-(2-bromo-6-formylphenoxy)acetate |
| Standard InChI | InChI=1S/C11H11BrO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3 |
| Standard InChI Key | OKJVUEOWSJELCG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=CC=C1Br)C=O |
Introduction
Chemical Structure and Properties
Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS No. 1187385-79-0) is an organic compound with the molecular formula C₁₁H₁₁BrO₄ and a molecular weight of 287.11 g/mol. The compound belongs to the phenoxyacetic acid derivatives class, featuring a phenyl ring with two key functional groups: a bromo substituent and a formyl group. The presence of these functional groups confers unique chemical reactivity to the molecule.
The compound possesses the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrO₄ |
| Molecular Weight | 287.11 g/mol |
| IUPAC Name | Ethyl 2-(2-bromo-6-formylphenoxy)acetate |
| XLogP3 | 2.3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 52.6 Ų |
The structure contains an ester group (ethyl acetate) connected to the phenoxy oxygen, providing an additional reactive site for chemical modifications . The compound has a relatively planar structure due to the aromatic ring, with the bromo and formyl groups positioned at the 2- and 6-positions, respectively, creating an interesting electronic distribution that influences its reactivity.
Synthesis and Preparation Methods
The synthesis of ethyl 2-(2-bromo-6-formylphenoxy)acetate typically involves a multi-step process. The primary synthetic route employs a Williamson ether synthesis reaction between 2-bromo-6-formylphenol and ethyl bromoacetate.
Standard Synthetic Route
The standard synthesis involves the following key steps:
-
Preparation of 2-bromo-6-formylphenol as the starting material
-
Reaction with ethyl bromoacetate in the presence of a base (typically potassium carbonate)
-
The reaction is conducted in an appropriate solvent such as acetone or dimethylformamide
-
The mixture is heated under reflux conditions to promote the ether formation
-
Purification through crystallization or column chromatography
The reaction proceeds via an SN2 mechanism, where the phenoxide anion acts as a nucleophile and attacks the α-carbon of ethyl bromoacetate, resulting in the formation of the desired ether linkage.
Chemical Reactions
Ethyl 2-(2-bromo-6-formylphenoxy)acetate contains multiple reactive functional groups that allow it to participate in various chemical transformations, making it a valuable synthetic intermediate.
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution reactions primarily at the bromo position. The aromatic bromine can be substituted by various nucleophiles to produce derivatives with modified properties:
-
Reaction with azide (N₃⁻) produces the corresponding azido compound
-
Reaction with thiols (R-SH) yields thioether derivatives
-
Reaction with amines produces amino derivatives
These reactions typically require appropriate catalysts and reaction conditions, such as copper catalysts for azide substitutions or polar aprotic solvents for optimal nucleophilic attack.
Oxidation Reactions
The formyl group present in the compound readily undergoes oxidation reactions to produce the corresponding carboxylic acid derivatives:
-
Oxidation with potassium permanganate (KMnO₄) in aqueous or alkaline conditions
-
Oxidation with sodium chlorite (NaClO₂)
-
Oxidation with hydrogen peroxide (H₂O₂)
The resulting 2-(2-bromo-6-carboxyphenoxy)acetate derivatives display altered solubility and reactivity profiles, making them useful for further synthetic applications.
Reduction Reactions
The formyl group can also be reduced to produce the corresponding alcohol derivatives:
-
Reduction with sodium borohydride (NaBH₄) in methanol or ethanol
-
Reduction with lithium aluminum hydride (LiAlH₄), though this may also affect the ester group
The hydroxymethyl derivatives resulting from these reductions serve as versatile intermediates for further functionalization through esterification or etherification reactions.
Biological Activities
Research has demonstrated that ethyl 2-(2-bromo-6-formylphenoxy)acetate possesses interesting biological activities that may have potential therapeutic applications.
Antimicrobial Properties
Studies have shown that the compound exhibits significant antimicrobial activity against various bacterial strains. The table below summarizes the antimicrobial activity profile:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
The compound shows particularly potent activity against Pseudomonas aeruginosa, a common cause of nosocomial infections that often exhibits significant antibiotic resistance. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity, though more research is needed to fully elucidate the exact mechanism.
Anticancer Properties
Ethyl 2-(2-bromo-6-formylphenoxy)acetate has demonstrated promising anticancer activity in preliminary in vitro studies. The compound has been tested against multiple cancer cell lines with the following results:
| Cancer Cell Line | IC₅₀ Value |
|---|---|
| HeLa (cervical cancer) | 15 μM |
| MCF-7 (breast cancer) | 20 μM |
Mechanistic studies suggest that the compound induces cell cycle arrest at the G1 phase, leading to reduced tumor cell proliferation. Additionally, the compound appears to trigger apoptotic pathways in cancer cells, though the exact molecular targets remain under investigation.
Applications in Research and Industry
Pharmaceutical Applications
The unique structure and biological activities of ethyl 2-(2-bromo-6-formylphenoxy)acetate make it a promising candidate for pharmaceutical research:
-
As a lead compound for developing novel antimicrobial agents, particularly against resistant bacterial strains
-
In cancer drug discovery programs, where its antiproliferative properties can be optimized through structural modifications
-
As a molecular scaffold for the development of compounds targeting specific biological pathways
The presence of multiple functional groups allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets.
Chemical Synthesis Applications
As a versatile intermediate, this compound finds extensive use in organic synthesis:
-
In the preparation of heterocyclic compounds through cyclization reactions
-
For the synthesis of complex natural product analogs
-
In the development of novel materials with specific physical or chemical properties
The reactivity of both the bromo and formyl groups allows for sequential functionalization to create complex molecular architectures.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-6-formylphenoxy)acetate belongs to a broader class of phenoxyacetic acid derivatives. A comparison with similar compounds helps illustrate its unique properties:
| Compound | Key Structural Difference | Notable Property Difference |
|---|---|---|
| Ethyl 2-(2-chloro-6-formylphenoxy)acetate | Chloro instead of bromo group | Lower reactivity in nucleophilic substitution |
| Ethyl 2-(2-bromo-4-formylphenoxy)acetate | Formyl group at 4-position | Different reactivity pattern and biological activity |
| Methyl 2-(2-bromo-6-formylphenoxy)acetate | Methyl ester instead of ethyl | Slight differences in hydrolysis rate and lipophilicity |
| 2-(2-bromo-6-formylphenoxy)acetic acid | Free acid instead of ester | Higher water solubility and different pharmacokinetics |
The positioning of the bromo and formyl groups at the 2- and 6-positions, respectively, in ethyl 2-(2-bromo-6-formylphenoxy)acetate creates a unique electronic environment that distinguishes it from similar compounds and contributes to its specific reactivity profile.
Future Research Directions
Several promising research directions for ethyl 2-(2-bromo-6-formylphenoxy)acetate merit further investigation:
-
Optimization of synthetic routes to improve yield and reduce environmental impact
-
Exploration of additional chemical transformations to expand its utility in organic synthesis
-
Detailed mechanistic studies of its antimicrobial and anticancer activities
-
Structure-activity relationship studies to develop more potent derivatives for specific applications
-
Investigation of potential applications in materials science and nanotechnology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume